ethyl 2-(3-methoxybenzamido)-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3-methoxybenzamido)-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of an ethyl ester group, a methoxybenzamido group, and a carboxylate group, making it a molecule of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-methoxybenzamido)-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methoxybenzamido)-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Ethyl 2-(3-methoxybenzamido)-1-benzothiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-(3-methoxybenzamido)-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamides: These compounds share a similar benzamide structure but with different substituents.
3-Acetoxy-2-methylbenzamides: These compounds have an acetoxy group instead of a methoxy group.
Indole Derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
Ethyl 2-(3-methoxybenzamido)-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiophene core and methoxybenzamido group make it particularly interesting for research in medicinal chemistry and material science .
Properties
IUPAC Name |
ethyl 2-[(3-methoxybenzoyl)amino]-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-3-24-19(22)16-14-9-4-5-10-15(14)25-18(16)20-17(21)12-7-6-8-13(11-12)23-2/h4-11H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRFRFAMCCREHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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